molecular formula C17H26ClNO2 B6086104 [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol

[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol

Cat. No.: B6086104
M. Wt: 311.8 g/mol
InChI Key: CALPXTFPUPXIAK-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a chlorophenyl group and a methoxypropan-2-yl group

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-14(12-21-2)19-9-7-17(13-20,8-10-19)11-15-5-3-4-6-16(15)18/h3-6,14,20H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALPXTFPUPXIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCC(CC1)(CC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidinemethanol with 2-chlorobenzyl chloride under basic conditions to form the chlorophenyl-substituted piperidine . The methoxypropan-2-yl group can be introduced through a subsequent reaction with 1-methoxypropan-2-ol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl-substituted piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its interactions with various enzymes and receptors can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and its substituents can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol is unique due to its combination of a chlorophenyl group and a methoxypropan-2-yl group on the piperidine ring. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

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